molecular formula C22H24BrN3O B2467012 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one CAS No. 912901-32-7

4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one

Cat. No.: B2467012
CAS No.: 912901-32-7
M. Wt: 426.358
InChI Key: OZPBABXGJJGHOC-UHFFFAOYSA-N
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Description

4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one is a complex organic compound that features a benzodiazole core, a bromophenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-bromobenzyl chloride reacts with the benzodiazole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting the intermediate with a suitable butylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and can be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The benzodiazole core is known for its activity in various biological systems, and the presence of the bromophenyl group can enhance binding affinity to certain biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl group can enhance these interactions through additional binding sites or by altering the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one
  • 4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one
  • 4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one

Uniqueness

The uniqueness of 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one lies in the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, fluorine, or methyl groups), the bromine atom can provide unique electronic and steric effects, potentially leading to different pharmacological profiles and material properties.

Properties

IUPAC Name

4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-butylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O/c1-2-3-12-25-15-17(13-21(25)27)22-24-19-6-4-5-7-20(19)26(22)14-16-8-10-18(23)11-9-16/h4-11,17H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPBABXGJJGHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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